molecular formula C20H20N4O5S2 B2989282 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone CAS No. 930021-88-8

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone

Cat. No.: B2989282
CAS No.: 930021-88-8
M. Wt: 460.52
InChI Key: MOAGHEMEBLXPBS-UHFFFAOYSA-N
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Description

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone is a complex organic compound characterized by the presence of multiple functional groups, including a furan ring, an oxadiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone typically involves a multi-step process:

  • Formation of 5-(furan-2-yl)-1,3,4-oxadiazole: : This can be achieved through the cyclization of hydrazide derivatives with furan-2-carboxylic acid.

  • Sulfanyl Substitution: : Introduction of the sulfanyl group usually involves thiolation using reagents like thiourea.

  • Piperazine Moiety Attachment: : The piperazine component can be introduced through nucleophilic substitution reactions, often using halogenated intermediates.

  • Final Coupling: : The ethanone group and the sulfonyl groups are introduced in the final steps, typically through acylation and sulfonation reactions.

Industrial Production Methods

On an industrial scale, the synthesis involves optimizing the reaction conditions to ensure high yield and purity, often leveraging flow chemistry techniques to control reaction kinetics and reduce side-product formation. Catalysts and optimized solvent systems are employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at various sites, particularly the sulfanyl and furan groups.

  • Reduction: : Reduction reactions can target the oxadiazole ring and the sulfonyl group, often using hydride donors.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and phenylethenyl moieties.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂

  • Reduction: : LiAlH₄, NaBH₄

  • Substitution: : Halogenated reagents, organolithium compounds

Major Products

The major products formed depend on the reaction conditions and the specific reagents used. For instance, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

  • Catalysts: : Utilized in developing novel catalysts due to its unique functional groups.

  • Synthetic Intermediates: : Acts as an intermediate in the synthesis of more complex molecules.

Biology

  • Drug Development: : Explored for potential pharmacological activities, including antimicrobial and anticancer properties.

Medicine

  • Therapeutic Agents: : Investigated for its efficacy in treating various diseases due to its unique mechanism of action.

Industry

  • Material Science: : Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, often enzymes or receptors, leading to modulation of biological pathways. For instance, its antimicrobial activity is likely due to inhibition of key bacterial enzymes. The exact pathways depend on the specific application and the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-1,3,4-oxadiazole derivatives: : Share the oxadiazole core but differ in substituents.

  • Sulfonyl piperazine compounds: : Common in medicinal chemistry for their pharmacological properties.

  • Phenylethenyl derivatives: : Known for their activity in various chemical reactions.

Uniqueness

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Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c25-18(15-30-20-22-21-19(29-20)17-7-4-13-28-17)23-9-11-24(12-10-23)31(26,27)14-8-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAGHEMEBLXPBS-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CSC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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